1,1'-(4,4'-Diamino-3,3'-dinitro-[1,1'-biphenyl]-2,6-diyl)diethanone
Description
1,1'-(4,4'-Diamino-3,3'-dinitro-[1,1'-biphenyl]-2,6-diyl)diethanone is a biphenyl-derived compound featuring amino (-NH₂) groups at the 4,4' positions, nitro (-NO₂) groups at the 3,3' positions, and ethanone (acetyl, -COCH₃) substituents at the 2,6 positions. This structure combines electron-donating (amino) and electron-withdrawing (nitro, ethanone) groups, which may confer unique electronic and reactivity properties.
Properties
Molecular Formula |
C16H14N4O6 |
|---|---|
Molecular Weight |
358.31 g/mol |
IUPAC Name |
1-[3-acetyl-5-amino-2-(4-amino-3-nitrophenyl)-4-nitrophenyl]ethanone |
InChI |
InChI=1S/C16H14N4O6/c1-7(21)10-6-12(18)16(20(25)26)14(8(2)22)15(10)9-3-4-11(17)13(5-9)19(23)24/h3-6H,17-18H2,1-2H3 |
InChI Key |
CEZSTGNWXKUHRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1C2=CC(=C(C=C2)N)[N+](=O)[O-])C(=O)C)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1’-(4,4’-Diamino-3,3’-dinitro-[1,1’-biphenyl]-2,6-diyl)diethanone involves several steps, typically starting with the nitration of biphenyl derivatives. The process includes:
Nitration: Biphenyl is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce nitro groups at specific positions on the benzene rings.
Reduction: The nitro groups are then reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Acetylation: The final step involves the acetylation of the amino groups to form the diethanone derivative.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing environmental impact and production costs .
Chemical Reactions Analysis
1,1’-(4,4’-Diamino-3,3’-dinitro-[1,1’-biphenyl]-2,6-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups like halogens or alkyl groups.
Acetylation: The amino groups can be acetylated to form amides using acetic anhydride or acetyl chloride.
Common reagents and conditions for these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions to optimize reaction rates and yields .
Scientific Research Applications
1,1’-(4,4’-Diamino-3,3’-dinitro-[1,1’-biphenyl]-2,6-diyl)diethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other complex organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable and reactive nature
Mechanism of Action
The mechanism of action of 1,1’-(4,4’-Diamino-3,3’-dinitro-[1,1’-biphenyl]-2,6-diyl)diethanone involves its interaction with molecular targets and pathways within biological systems. The compound’s amino and nitro groups can participate in redox reactions, affecting cellular processes and signaling pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related biphenyl derivatives, emphasizing substituent effects, applications, and regulatory aspects.
Table 1: Structural and Functional Comparison
Key Findings
Ethanone groups at 2,6 positions may improve solubility in polar solvents relative to carboxylate esters (e.g., dimethyl biphenyl dicarboxylates) .
Application Context: Unlike 4,4'-bi-o-toluidine (used historically in dyes), the target compound’s nitro and ethanone groups may align it with advanced materials, similar to (4,6-diamino-1,3-phenylene)bis(phenylmethanone), which is employed in semiconductors .
Regulatory and Safety Profiles: 4,4'-Bi-o-toluidine is restricted in cosmetics due to carcinogenicity, highlighting the importance of substituent choice in toxicity . The target compound’s nitro groups could alter metabolic pathways, necessitating further toxicological evaluation.
Research Implications and Gaps
- Synthesis and Characterization: No direct data on the synthesis or crystallography of the target compound are available in the evidence. Refinement tools like SHELXL () could aid in structural analysis.
- Functional Studies : Comparative studies with biphenyl dicarboxylates or azo dyes could elucidate electronic properties and reactivity.
- Toxicity Screening : Regulatory frameworks for benzidine analogs () suggest a need for precautionary assessments of the target compound.
Biological Activity
1,1'-(4,4'-Diamino-3,3'-dinitro-[1,1'-biphenyl]-2,6-diyl)diethanone is a compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to explore its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 216.24 g/mol
- CAS Number : 4194-40-5
The biological activity of this compound largely stems from its ability to interact with various biological targets. Studies suggest that it may exhibit antimicrobial properties and potential anticancer effects due to its structural characteristics, which allow it to interfere with cellular processes.
Antimicrobial Activity
Research has indicated that certain derivatives of biphenyl compounds possess significant antimicrobial activity. For instance, a study demonstrated that modifications in the chemical structure could enhance the antibacterial efficacy against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that electron-withdrawing groups on the phenyl ring can improve antibacterial potency.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 2 µg/mL |
| Compound B | E. coli | 4 µg/mL |
| Compound C | K. pneumoniae | 8 µg/mL |
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The presence of nitro groups in the structure is hypothesized to play a role in enhancing cytotoxicity against cancer cells.
Case Study: Apoptosis Induction
A notable study assessed the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with associated increases in markers of apoptosis.
Toxicological Profile
Despite its potential therapeutic benefits, the toxicological profile of 1,1'-(4,4'-Diamino-3,3'-dinitro-[1,1'-biphenyl]-2,6-diyl)diethanone raises concerns. Toxicity studies reveal that high doses can lead to adverse effects on liver and kidney functions. Long-term exposure may also pose risks of carcinogenicity due to the presence of nitro groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
